
CGS 15435
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CGS 15435, also known as this compound, is a useful research compound. Its molecular formula is C20H21ClN2O2 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
CGS 15435, a potent thromboxane A2 (TxA2) synthetase inhibitor, has garnered significant attention in pharmacological research due to its specific biological activities and potential therapeutic applications. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
This compound exerts its biological effects primarily through the inhibition of thromboxane synthetase, an enzyme critical in the biosynthesis of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in cardiovascular physiology and pathology. The compound has an impressive selectivity profile, with an IC50 value of approximately 1 nM for thromboxane synthetase, making it over 100,000 times more selective for this target compared to cyclooxygenase (COX), where it shows only weak inhibition (IC50 = 1200 μM) .
Biological Effects
The inhibition of thromboxane A2 synthesis by this compound leads to several biological effects:
- Vasodilation : By reducing TxA2 levels, this compound promotes vasodilation, which can be beneficial in conditions characterized by excessive vasoconstriction.
- Antiplatelet Activity : The compound's ability to inhibit platelet aggregation can be advantageous in preventing thrombotic events.
- Potential Anti-inflammatory Effects : Given that thromboxane A2 is involved in inflammatory processes, this compound may exhibit anti-inflammatory properties as well.
Data Tables
The following table summarizes key biological activities and pharmacological properties of this compound:
Property | Value |
---|---|
Thromboxane synthetase IC50 | 1 nM |
COX Inhibition IC50 | 1200 μM |
Selectivity for Tx synthetase | >100,000-fold |
Primary Action | Inhibition of TxA2 synthesis |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound in various models:
- Cardiovascular Studies : Research has shown that administration of this compound in animal models leads to significant reductions in blood pressure and improved endothelial function. This suggests potential applications in treating hypertension and related cardiovascular diseases .
- Platelet Aggregation Studies : In vitro experiments demonstrated that this compound effectively inhibits platelet aggregation induced by various agonists. This property is particularly relevant in the context of thrombotic disorders .
- Inflammation Models : Preliminary studies indicate that this compound may reduce markers of inflammation in models of acute inflammation, suggesting a broader therapeutic potential beyond cardiovascular applications .
科学研究应用
Clinical Applications
The primary applications of CGS 15435 in clinical settings include:
- Management of Hypertension : By inhibiting thromboxane B2 synthesis, this compound may help reduce blood pressure levels in hypertensive patients.
- Thrombosis Treatment : The compound's ability to decrease platelet aggregation positions it as a potential treatment option for conditions associated with excessive clot formation.
- Cardiovascular Research : this compound is utilized in experimental studies to understand the mechanisms underlying cardiovascular diseases and to evaluate new therapeutic strategies targeting thromboxane pathways.
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, a comparative analysis with other thromboxane-related compounds is presented below:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Dazoxiben | Thromboxane synthetase inhibitor | Shorter duration of action compared to this compound |
Ozagrel | Thromboxane receptor antagonist | Directly blocks thromboxane receptors |
Aspirin | Cyclooxygenase inhibitor | Irreversibly inhibits cyclooxygenases |
Indomethacin | Nonsteroidal anti-inflammatory drug | Broad anti-inflammatory effects beyond thromboxanes |
This compound stands out due to its specific and prolonged inhibition of thromboxane synthetase, making it particularly useful in targeted therapeutic strategies against thromboxane-mediated conditions.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental models:
- Thrombolysis Improvement : A study demonstrated that dogs treated with this compound showed significantly improved outcomes during thrombolysis procedures compared to control groups . This suggests that the compound may enhance reperfusion success in acute coronary events.
- Platelet Aggregation Studies : Research has indicated that this compound effectively reduces platelet aggregation in vitro, supporting its potential application in preventing thrombosis.
- Long-term Effects : Investigations into the long-term effects of this compound administration have shown sustained inhibition of thromboxane B2 production, indicating its utility for chronic management of cardiovascular conditions.
属性
IUPAC Name |
6-(5-chloro-1-methyl-2-pyridin-3-ylindol-3-yl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-23-18-10-9-15(21)12-17(18)16(7-3-2-4-8-19(24)25)20(23)14-6-5-11-22-13-14/h5-6,9-13H,2-4,7-8H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQANTGKEVLUKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C3=CN=CC=C3)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。